molecular formula C16H13N3O4 B2582116 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 156176-90-8

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2582116
CAS RN: 156176-90-8
M. Wt: 311.297
InChI Key: JSFCGTGJSDAJNB-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, which is a heterocyclic compound with a benzopyran skeleton. It also contains an amino group (NH2), a nitrophenyl group (C6H4NO2), and a nitrile group (CN), which can significantly influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused six-membered benzene and pyran rings of the chromene moiety, the nitrophenyl group attached to the fourth position, and the nitrile group attached to the third position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, amino, and nitrile groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antioxidant Activities

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have been studied for their antioxidant activities. For instance, a related compound, 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, demonstrated significant antioxidant activity in different areas of mice central nervous system, reducing lipid peroxidation and nitrite content in all brain areas. It also increased antioxidant enzymatic activities, particularly in the cerebellum, indicating a potential role in protecting the brain against neuronal damage observed during neuropathologies (Fortes et al., 2013).

Anticancer Properties

The anticancer properties of 2-amino-4H-chromene derivatives have been a focus of research as well. A novel 4-aryl substituted 2-amino-4H-chromene derivative, AX-554, showed significant inhibitory effects on human lung adenocarcinoma transplanted into mice, as well as notable antimetastatic activity. Intragastric administration of AX-554 increased animals' life expectancy by more than 3.3 times compared to the control and induced remission in 60% of cases, making it a potential candidate for lung carcinoma treatment. The anticancer effect of AX-554 is attributed to anti-ALK-mediated activation of tumor cells apoptosis and suppression of TUBB3-dependent cell proliferation (Blinova et al., 2018).

Genotoxicity Modulation

Compounds related to 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been investigated for their ability to modulate genotoxicity. A study on Drosophila melanogaster revealed that certain 4-hydroxy-2H-chromen-2-one derivatives could modulate the genotoxicity of the mutagenic agent ethyl methanesulfonate (EMS). These compounds significantly decreased the frequency of germinative mutations caused by EMS, suggesting a protective role under the action of strong mutagens (Matic et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some chromene derivatives have shown biological activity, such as anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards would depend on various factors, including the specific properties of the compound and how it’s handled. Generally, compounds with nitro groups can be potentially explosive, and nitriles can be toxic if ingested or inhaled .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its possible biological activity, given that some chromene derivatives have shown medicinal properties .

properties

IUPAC Name

2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c17-8-11-14(9-4-6-10(7-5-9)19(21)22)15-12(20)2-1-3-13(15)23-16(11)18/h4-7,14H,1-3,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCGTGJSDAJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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